

# Early Studies on Nomifensine: A Technical Review for Depression and ADHD

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nomifensine |           |
| Cat. No.:            | B1679830    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nomifensine, a tetrahydroisoquinoline derivative, emerged in the 1970s as a novel antidepressant with a unique pharmacological profile. Unlike the tricyclic antidepressants (TCAs) that dominated the market, nomifensine exhibited a distinct mechanism of action, primarily inhibiting the reuptake of norepinephrine and dopamine with little effect on serotonin. [1][2][3] This profile suggested the potential for a different efficacy and side-effect spectrum, sparking significant research into its therapeutic applications for depression and, subsequently, for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth review of the early clinical and pharmacological studies of nomifensine, presenting key quantitative data, experimental methodologies, and a visual representation of its core mechanisms and study workflows.

### **Core Pharmacological Profile**

**Nomifensine**'s primary mechanism of action is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to their respective transporters.[4] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission.

#### **Binding Affinities and In Vitro Data**





Early in vitro studies using rat brain synaptosomes elucidated the inhibitory activity of **nomifensine** on monoamine uptake. These studies were crucial in differentiating it from other antidepressants.

| Parameter | Norepinephrin<br>e (NE) | Dopamine<br>(DA) | Serotonin (5-<br>HT) | Reference |
|-----------|-------------------------|------------------|----------------------|-----------|
| Ki (nM)   | 4.7                     | 26               | 4000                 | [4][5]    |
| IC50 (nM) | 6.6                     | 48               | 830                  | [4]       |

# Signaling Pathway: Norepinephrine and Dopamine Reuptake Inhibition





Click to download full resolution via product page

Caption: Nomifensine's mechanism of action in the synaptic cleft.

# **Clinical Studies in Depression**

**Nomifensine** was extensively studied for the treatment of depression, often in comparison to the established tricyclic antidepressant imipramine.

## **Efficacy Data from Comparative Clinical Trials**



The following table summarizes the results from a double-blind, randomized controlled trial comparing **nomifensine** and imipramine in depressed inpatients.

| Outcome<br>Measure                       | Nomifensine<br>(100-150<br>mg/day) | Imipramine<br>(100-150<br>mg/day)  | Study Details                | Reference |
|------------------------------------------|------------------------------------|------------------------------------|------------------------------|-----------|
| Patient<br>Population                    | 36 male<br>inpatients              | 36 male inpatients                 | 4-week treatment period      | [1]       |
| Hamilton Depression Rating Scale (HAM-D) | Comparable efficacy to imipramine  | Comparable efficacy to nomifensine | No significant<br>difference | [1]       |
| Clinical Global<br>Impressions<br>(CGI)  | Comparable efficacy to imipramine  | Comparable efficacy to nomifensine | No significant difference    | [1]       |

Another multicenter, double-blind study in depressed outpatients provided further comparative data.

| Outcome<br>Measure                                    | Nomifensine<br>(~150 mg/day) | lmipramine<br>(~150 mg/day)               | Study Details                               | Reference |
|-------------------------------------------------------|------------------------------|-------------------------------------------|---------------------------------------------|-----------|
| Patient<br>Population                                 | 100 outpatients              | 56 outpatients                            | 4-week treatment period                     | [6]       |
| HAM-D<br>(Cognitive<br>Symptoms &<br>Work/Activities) | Favored<br>nomifensine       | -                                         | Statistically<br>significant<br>improvement | [6]       |
| Patient Dropout<br>due to Side<br>Effects             | Lower rate                   | Almost twice as<br>high as<br>nomifensine | -                                           | [6]       |

An open-label trial provided insights into the dose-response relationship and serum levels.



| Outcome Measure                | Value                    | Study Details                        | Reference |
|--------------------------------|--------------------------|--------------------------------------|-----------|
| Patient Population             | 20 depressed outpatients | 6-week open clinical<br>trial        | [7]       |
| Dosage Range                   | 50-300 mg/day            | Divided into 2-3 doses               | [7]       |
| Mean HAM-D Score<br>(Baseline) | 19.7                     | -                                    | [7]       |
| Mean HAM-D Score<br>(Week 4)   | 10.3                     | -                                    | [7]       |
| Serum Levels (Week<br>4)       | <8.0 to 196.0 nmol/l     | No correlation with clinical outcome | [7]       |

# Experimental Protocol: Double-Blind, Randomized Controlled Trial for Depression

This protocol represents a typical design for the early comparative studies of **nomifensine**.

- 1. Study Objective: To compare the efficacy and safety of **nomifensine** with a standard tricyclic antidepressant (e.g., imipramine) in adult patients with major depressive disorder.
- 2. Study Design: A multi-center, randomized, double-blind, parallel-group study.
- 3. Patient Population:
- Inclusion Criteria:
- Adults (typically 18-65 years of age).
- Diagnosis of major depressive disorder based on established criteria of the time (e.g., DSM-III).
- A minimum baseline score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale (HAM-D) ≥ 18).
- Exclusion Criteria:
- History of schizophrenia or other psychotic disorders.
- · Significant risk of suicide.
- Known intolerance or allergy to the study medications.
- Concurrent use of other psychotropic medications.



- Significant unstable medical illness.
- 4. Treatment Protocol:
- Randomization: Patients are randomly assigned to receive either nomifensine or the active comparator.
- Dosing:
- **Nomifensine**: Typically initiated at 50-75 mg/day and titrated up to a target dose of 150-200 mg/day based on clinical response and tolerability.[1][6]
- Imipramine: Dosing regimen would mirror that of **nomifensine** to maintain the blind.
- Treatment Duration: Typically 4 to 6 weeks.
- 5. Efficacy Assessments:
- Primary Outcome Measure: Change from baseline in the total score of the Hamilton Depression Rating Scale (HAM-D).
- · Secondary Outcome Measures:
- Clinical Global Impression (CGI) scale.
- Beck Depression Inventory (BDI) (self-rated).
- Assessments performed at baseline and at regular intervals (e.g., weekly) throughout the study.[8]
- 6. Safety Assessments:
- Monitoring and recording of all adverse events at each visit.
- Vital signs and laboratory tests (hematology, blood chemistry, urinalysis) at baseline and end
  of study.

## **Clinical Study Workflow for Depression Trials**





Click to download full resolution via product page

Caption: A typical workflow for a randomized controlled trial of **nomifensine** in depression.



## **Early Studies in ADHD**

The dopaminergic activity of **nomifensine** led to its investigation as a potential treatment for ADHD in adults.

#### **Efficacy Data from an Open-Label Trial**

A key early study explored the use of **nomifensine** in adults with a diagnosis of ADD, residual type.

| Outcome Measure            | Value                                                  | Study Details                                                                | Reference |
|----------------------------|--------------------------------------------------------|------------------------------------------------------------------------------|-----------|
| Patient Population         | 18 adults (8 men, 10 women)                            | Open-label trial                                                             | [9]       |
| Diagnostic Criteria        | DSM-III and Utah<br>criteria for ADD,<br>residual type | -                                                                            | [9]       |
| Primary Outcome<br>Measure | Structured Interview for ADD-H Symptoms                | Measured at week 1 and week 4                                                | [9]       |
| Responders at Week         | 15 out of 18 (83.3%)                                   | All 8 men and 7 of 10<br>women showed<br>significant decrease in<br>symptoms | [9]       |
| Adverse Events             | Minimal: drowsiness,<br>dry mouth, headache,<br>nausea | One patient (5.5%) discontinued due to an allergic reaction                  | [9]       |

### **Experimental Protocol: Open-Label Trial in Adult ADHD**

This protocol is based on the methodology of the early open-label study of **nomifensine** in adults with ADHD.

- 1. Study Objective: To assess the efficacy and safety of **nomifensine** in adults with Attention-Deficit Disorder (ADD).
- 2. Study Design: An open-label, prospective clinical trial.



#### 3. Patient Population:

- Inclusion Criteria:
- Adults meeting DSM-III criteria for ADD, residual type.
- Confirmation of diagnosis using the Utah criteria for ADD, residual type.
- Exclusion Criteria:
- Presence of other major psychiatric disorders that could confound the results.
- · Current use of other psychotropic medications.
- Known contraindications to nomifensine.
- 4. Treatment Protocol:
- Medication: Nomifensine maleate.
- Dosing: A flexible dosing schedule was likely employed, with titration based on clinical response and tolerability, which is common in open-label studies.
- Treatment Duration: 4 weeks.
- 5. Efficacy Assessments:
- Primary Outcome Measure: Change in symptoms as measured by the Structured Interview for ADD-H Symptoms.
- Assessment Schedule: Conducted at baseline, week 1, and week 4.
- 6. Safety Assessments:
- Systematic monitoring and recording of adverse events throughout the trial.

### **Pharmacokinetic Properties**

Nomifensine is characterized by rapid absorption and a relatively short half-life.



| Parameter                                | Value                                                                   | Condition           | Reference |
|------------------------------------------|-------------------------------------------------------------------------|---------------------|-----------|
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours                                                               | Oral administration | [10]      |
| Elimination Half-life (t1/2)             | ~2 hours                                                                | Oral administration | [10]      |
| Metabolism                               | Rapidly metabolized<br>to N-glucuronide and<br>other metabolites        | -                   | [10][11]  |
| Excretion                                | Primarily renal; ~88%<br>of an oral dose<br>excreted within 24<br>hours | -                   | [10]      |

#### Conclusion

Early studies of **nomifensine** established it as an effective antidepressant with an efficacy comparable to imipramine, but with a more favorable side-effect profile, particularly concerning sedation and anticholinergic effects.[6][12] Its unique mechanism as a potent norepinephrine and dopamine reuptake inhibitor set it apart from the TCAs and spurred further investigation into its potential applications. The preliminary open-label trial in adults with ADHD showed promising results, suggesting that its dopaminergic action could be beneficial for this patient population.[9] However, the development and clinical use of **nomifensine** were ultimately halted due to safety concerns, specifically the risk of hemolytic anemia. Despite its withdrawal from the market, the early research on **nomifensine** provided valuable insights into the role of dopamine in depression and ADHD and contributed to the development of subsequent generations of antidepressants with more targeted mechanisms of action. This historical data remains a valuable resource for researchers and drug development professionals exploring novel treatments for these disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Nomifensine vs. imipramine in depressed inpatients PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nomifensine maleate: a new second-generation antidepressant PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nomifensine: A review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nomifensine | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 6. Nomifensine versus Imipramine [nomifensine.com]
- 7. Clinical effects and serum levels of nomifensine in depressive patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled randomized group comparison of nomifensine and imipramine in depressive illness PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nomifensine maleate in adult attention deficit disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and metabolism of nomifensine PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of side effects and long-term experience with nomifensine from United States clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Studies on Nomifensine: A Technical Review for Depression and ADHD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679830#early-studies-on-nomifensine-for-depression-and-adhd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com